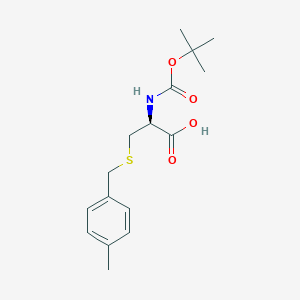

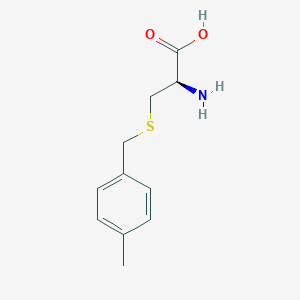

S-p-Metilbencil-L-cisteína

Descripción general

Descripción

S-p-Methylbenzyl-L-cysteine is a derivative of cysteine . It is essential for animals with insulin resistance . The molecular formula of S-p-Methylbenzyl-L-cysteine is C11H15NO2S.

Molecular Structure Analysis

The S-p-Methylbenzyl-L-cysteine molecule contains a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .Physical And Chemical Properties Analysis

S-p-Methylbenzyl-L-cysteine has a molecular weight of 225.31 g/mol. More detailed physical and chemical properties could not be found .Aplicaciones Científicas De Investigación

Síntesis de péptidos y proteínas

La S-p-Metilbencil-L-cisteína, también conocida como H-Cys(4-Mbzl)-OH, se utiliza en la ciencia de péptidos y proteínas como un grupo protector para la cisteína. Este compuesto facilita la síntesis de péptidos complejos ricos en disulfuro y la semisíntesis de proteínas. También permite el etiquetado de péptidos/proteínas in vitro e in vivo, lo cual es crucial para estudiar la estructura y la función de las proteínas .

Investigación de la actividad de la catepsina K

En el campo de la osteoclastogénesis y la investigación de la pérdida ósea, los derivados de la this compound se utilizan para desarrollar reactivos químicos que pueden investigar la actividad de la catepsina K. Esta enzima juega un papel importante en la resorción ósea, y comprender su actividad es vital para desarrollar tratamientos para enfermedades relacionadas con los huesos .

Estudios de labilidad ácida

La labilidad ácida de los grupos protectores de la cisteína es otra área de investigación donde la this compound es relevante. Se utiliza para estudiar la estabilidad de diferentes grupos protectores en condiciones ácidas, lo cual es importante para los procesos de síntesis de péptidos .

Mecanismo De Acción

Target of Action

It’s known that cysteine derivatives can interact with various proteins and enzymes in the body

Mode of Action

Cysteine derivatives are known to participate in various biochemical reactions, including those involving disulfide bond formation . The presence of the methylbenzyl group may influence the compound’s interactions with its targets .

Biochemical Pathways

S-p-Methylbenzyl-L-cysteine, as a cysteine derivative, may be involved in the metabolism of sulfur-containing compounds . Cysteine S-conjugate β-lyases play important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics, and anticancer agents . .

Pharmacokinetics

Cysteine derivatives are generally well-absorbed and distributed throughout the body . The presence of the methylbenzyl group may influence the compound’s pharmacokinetic properties .

Result of Action

As a cysteine derivative, it may participate in various biochemical reactions and influence cellular processes

Action Environment

The action, efficacy, and stability of S-p-Methylbenzyl-L-cysteine may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553909 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42294-52-0 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

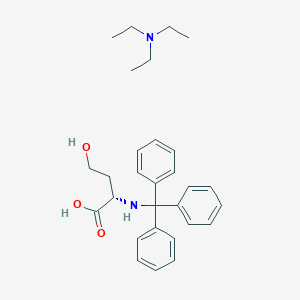

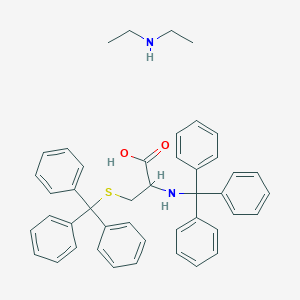

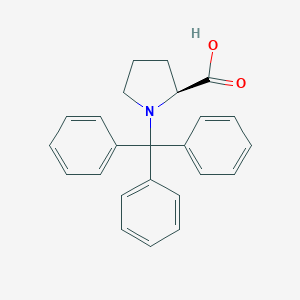

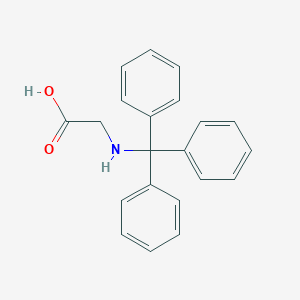

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

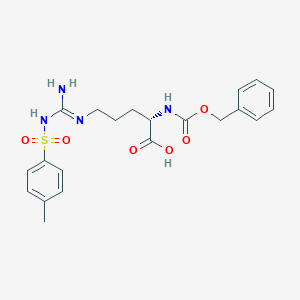

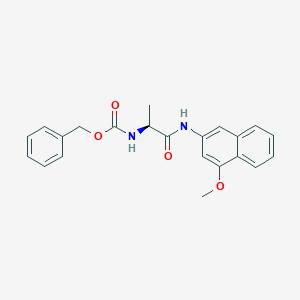

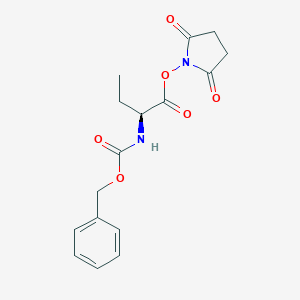

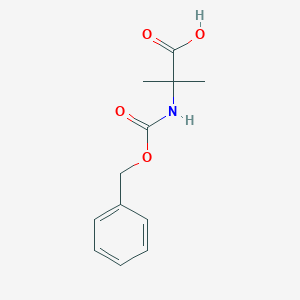

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.